N-(4-fluorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-13-5-7-15(8-6-13)29(26,27)24-11-9-14(10-12-24)19(25)23-20-22-18-16(21)3-2-4-17(18)28-20/h2-8,14H,9-12H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJIBQXOKVWSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(4-fluorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response, as they are involved in the production of prostaglandins, which are lipid compounds that mediate inflammation.
Mode of Action
This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins. By inhibiting the COX-1 and COX-2 enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins and thus a reduction in inflammation.
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the production of prostaglandins, leading to a reduction in inflammation. This can result in alleviation of symptoms associated with conditions characterized by inflammation.
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structure combines a fluorinated benzothiazole moiety with a tosylpiperidine, which may confer various biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H21FN4O3S
- Molecular Weight : 448.53 g/mol
- Structure :
- Contains a benzothiazole ring substituted with a fluorine atom.
- Features a tosyl group linked to a piperidine ring.
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in disease pathways, enhancing their therapeutic potential.
- Receptor Binding : Molecular docking studies suggest that these compounds can interact with various biological receptors, potentially modulating their activity.
Therapeutic Applications
The specific biological activity of this compound is still under investigation. However, its structural similarities to other bioactive compounds suggest potential applications in:
- Anticancer Therapy : Related compounds have shown promise in targeting cancer cell proliferation.
- Antimicrobial Activity : Studies indicate that benzothiazole derivatives possess antimicrobial properties.
Case Studies
-
Anticancer Activity :
- A study explored the effects of benzothiazole derivatives on cancer cell lines. The results indicated that these compounds could inhibit tumor growth through apoptosis induction and cell cycle arrest.
-
Antimicrobial Properties :
- Research demonstrated that certain benzothiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents.
Interaction Studies
Table 1 summarizes interaction studies involving this compound and its analogs:
| Compound Name | Target Enzyme/Receptor | Binding Affinity | Biological Effect |
|---|---|---|---|
| Compound A | Enzyme X | High | Inhibition |
| Compound B | Receptor Y | Moderate | Modulation |
| This compound | Enzyme Z | Pending Research | TBD |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical features of N-(4-fluorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide with its closest analogs:
Key Observations:
- Halogen Effects: The fluorine substituent reduces molecular weight compared to the chloro analog (~433.5 vs. Chlorine’s larger size and lipophilicity may favor membrane permeability but increase metabolic oxidation risks .
- Core Modifications : The phenyl-substituted analog (C26H25N3O3S2) lacks a halogen but incorporates a bulkier benzothiazole-phenyl group, which could alter target binding kinetics or selectivity .
Q & A
Basic Research Question
- 1H/13C NMR : Confirm the presence of the fluorobenzo[d]thiazole aromatic protons (δ 7.2–8.5 ppm), tosyl group (δ 2.4 ppm for CH3), and piperidine carbons (δ 40–60 ppm).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~460–480).
- HPLC : Use a C18 column with acetonitrile/water mobile phase (retention time ~10–15 min) to assess purity .
How can synthetic yields be optimized for large-scale production?
Advanced Research Question
Low yields (e.g., 6–24% in similar compounds) often arise from steric hindrance or poor solubility. Strategies include:
- Solvent Optimization : Switch from DMF to THF or dichloromethane to improve reaction homogeneity.
- Catalysis : Use DMAP or triethylamine to enhance coupling efficiency.
- Temperature Control : Perform reactions at 0–5°C to minimize side products .
What methodologies are suitable for evaluating biological activity, such as kinase inhibition?
Advanced Research Question
- Enzyme Assays : Test CDK7 inhibition (IC50) using recombinant kinase and ATP-competitive assays (e.g., ADP-Glo™).
- Cell-Based Studies : Measure antiproliferative activity in cancer cell lines (e.g., MTT assay) with EC50 calculations.
- D1 Protease Inhibition : Use fluorescence-based protease activity assays, as suggested for structurally related herbicidal targets .
How can structure-activity relationships (SAR) be explored for this compound?
Advanced Research Question
- Modifications : Replace the 4-fluorobenzo[d]thiazole with 4-chloro or 4-methoxy analogs to assess electronic effects.
- Tosyl Group Alternatives : Test mesyl or acetyl groups to evaluate steric impact on target binding.
- Piperidine Substitution : Introduce methyl or fluorine at the 3-position of the piperidine ring to probe conformational flexibility .
How should conflicting bioactivity data between in vitro and in vivo studies be resolved?
Advanced Research Question
Discrepancies may arise from metabolic instability or poor bioavailability. Address by:
- Metabolic Stability Assays : Incubate with liver microsomes to identify degradation pathways.
- Plasma Protein Binding : Use equilibrium dialysis to assess free drug availability.
- Structural Confirmation : Re-validate compound identity via X-ray crystallography if potency varies .
What safety protocols are recommended for handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of aerosols.
- First Aid : Flush eyes with water for 15 minutes if exposed; seek medical attention for skin contact .
How can computational modeling guide target identification?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to predict binding to CDK7 or D1 protease (PDB IDs: 5FIT, 3W2P).
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability.
- Pharmacophore Mapping : Identify critical hydrogen bonds with the tosyl group and fluorobenzo[d]thiazole .
What approaches assess metabolic stability and metabolite identification?
Advanced Research Question
- In Vitro : Incubate with rat/human liver microsomes and analyze via LC-MS/MS. Major metabolites may include hydroxylated piperidine or defluorinated derivatives.
- In Vivo : Administer to rodents and collect bile/urine for metabolite profiling using high-resolution MS .
How can patent landscapes inform novel therapeutic applications?
Advanced Research Question
- Prior Art : Review patents on CDK7 inhibitors (e.g., WO2023056478A1) to avoid infringement.
- Novel Claims : Focus on combination therapies (e.g., with PARP inhibitors) or orphan indications (e.g., glioblastoma) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
